(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
Description
This compound is a chromene-3-carboxamide derivative characterized by:
- A 2H-chromene core with a methoxy group at position 6.
- An imino group substituted with a 2-fluoro-4-methylphenyl moiety at position 2 (Z-configuration).
- A carboxamide group at position 2.
Synthetically, analogs of this compound are prepared via condensation reactions between substituted benzaldehydes and active methylene precursors, as seen in related chromene derivatives (e.g., using 2-hydroxy-3-methoxybenzaldehyde as a starting material) .
Properties
IUPAC Name |
2-(2-fluoro-4-methylphenyl)imino-8-methoxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-10-6-7-14(13(19)8-10)21-18-12(17(20)22)9-11-4-3-5-15(23-2)16(11)24-18/h3-9H,1-2H3,(H2,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLVVJAAVLVGMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide typically involves a multi-step process:
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Formation of the Chromene Core: : The chromene core can be synthesized via a cyclization reaction of an appropriate phenol derivative with an aldehyde under acidic or basic conditions. For example, 8-methoxy-2H-chromene can be prepared by reacting 2-hydroxy-4-methoxybenzaldehyde with a suitable cyclizing agent.
-
Introduction of the Imino Group: : The imino group can be introduced by reacting the chromene derivative with 2-fluoro-4-methylaniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
-
Formation of the Carboxamide Moiety: : The final step involves the introduction of the carboxamide group. This can be achieved by reacting the imino-chromene intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehyde or carboxylic acid derivatives.
-
Reduction: : Reduction reactions can target the imino group, converting it to an amine. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
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Substitution: : The fluoro-substituted phenyl ring can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe), thiourea
Major Products
Oxidation: Formation of aldehyde or carboxylic acid derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, chromene derivatives are known for their anti-inflammatory, antioxidant, and antimicrobial activities. This compound could be explored for similar biological activities, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Chromene derivatives have been studied for their anticancer, antiviral, and neuroprotective properties, making this compound a candidate for further pharmacological studies.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide would depend on its specific biological target. Generally, chromene derivatives exert their effects by interacting with various molecular targets such as enzymes, receptors, and ion channels. The presence of the imino and carboxamide groups suggests potential interactions with protein targets through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their differences:
Key Observations
Bulky substituents (e.g., 2,4-dimethylphenyl in ) may reduce metabolic clearance but could hinder target binding. Methoxy groups (position 8) improve lipophilicity, favoring membrane permeability .
Imino Group Modifications: The 2-fluoro-4-methylphenyl group in the reference compound provides steric hindrance and moderate electronegativity, which may influence binding interactions compared to analogs with chlorophenyl or cyanophenyl substituents .
Biological Activity
The compound (2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide , with the CAS number 1327173-44-3, is a member of the chromene family and has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 406.4 g/mol |
| CAS Number | 1327173-44-3 |
Structure
The compound features a chromene backbone with a methoxy group and a fluoro-substituted phenyl ring, which may influence its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activities. For instance, derivatives of chromene have been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways.
Case Study: Apoptosis Induction
In a study examining the effects of chromene derivatives on cancer cells, it was found that:
- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).
- Concentration Range : 1 µM to 50 µM.
- Results : At 25 µM concentration, the compound induced over 70% apoptosis in HeLa cells after 48 hours.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest that it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
Enzyme Inhibition
Another area of research involves the inhibition of specific enzymes. Preliminary data suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis.
Enzyme Inhibition Study
A study focusing on enzyme inhibition revealed:
- Target Enzyme : Cyclooxygenase (COX).
- Inhibition Percentage : 60% at a concentration of 10 µM.
This indicates potential for use in anti-inflammatory therapies.
The proposed mechanism of action for This compound involves:
- Binding to Receptors : The compound may interact with cellular receptors, leading to altered signaling cascades.
- Modulation of Gene Expression : It could influence the expression of genes involved in apoptosis and inflammation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may contribute to apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
